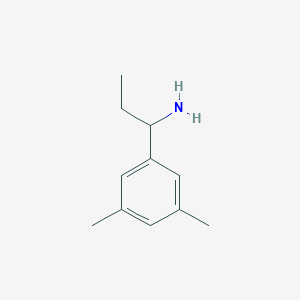![molecular formula C31H49NO2 B1656046 2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-methylamino]methyl]phenol CAS No. 4932-15-4](/img/structure/B1656046.png)
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-methylamino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FA 15 is a synthetic antioxidant compound known for its potent ability to neutralize free radicals and prevent oxidative damage. It is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its effectiveness in preserving the quality and stability of products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
FA 15 is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core phenolic structure, followed by the introduction of specific functional groups that enhance its antioxidant properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, FA 15 is produced using large-scale chemical reactors. The process involves the continuous feeding of raw materials, precise control of reaction parameters, and efficient separation and purification techniques. The final product is then subjected to rigorous quality control tests to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
FA 15 undergoes various chemical reactions, including:
Oxidation: FA 15 can react with reactive oxygen species, neutralizing them and preventing oxidative damage.
Reduction: It can also participate in reduction reactions, donating electrons to stabilize free radicals.
Substitution: FA 15 can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving FA 15 include hydrogen peroxide (for oxidation), reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of FA 15 depend on the specific reaction conditions. For example, during oxidation, the primary product is a stabilized phenoxy radical, while reduction reactions yield reduced forms of FA 15 with altered functional groups.
Applications De Recherche Scientifique
FA 15 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antioxidant mechanisms and to develop new antioxidant formulations.
Biology: FA 15 is employed in research on cellular oxidative stress and its role in various diseases.
Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: FA 15 is used in the formulation of food preservatives, cosmetic products, and pharmaceuticals to enhance their stability and shelf life.
Mécanisme D'action
FA 15 exerts its antioxidant effects primarily through the neutralization of free radicals. It donates electrons to reactive oxygen species, converting them into less reactive molecules. This process involves the formation of a stable phenoxy radical, which does not propagate further oxidative reactions. The molecular targets of FA 15 include various cellular components, such as lipids, proteins, and DNA, which are protected from oxidative damage.
Comparaison Avec Des Composés Similaires
FA 15 is unique among antioxidants due to its specific chemical structure and high stability. Similar compounds include:
Ferulic Acid: A naturally occurring antioxidant with similar phenolic structure but lower stability.
Caffeic Acid: Another phenolic antioxidant with comparable properties but different functional groups.
Chlorogenic Acid: Found in coffee, it has antioxidant properties but is less stable than FA 15.
FA 15 stands out due to its synthetic origin, which allows for precise control over its chemical properties and enhanced stability compared to naturally occurring antioxidants.
Propriétés
Numéro CAS |
4932-15-4 |
|---|---|
Formule moléculaire |
C31H49NO2 |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-methylamino]methyl]phenol |
InChI |
InChI=1S/C31H49NO2/c1-28(2,3)22-14-20(15-23(26(22)33)29(4,5)6)18-32(13)19-21-16-24(30(7,8)9)27(34)25(17-21)31(10,11)12/h14-17,33-34H,18-19H2,1-13H3 |
Clé InChI |
UCQIYQJHXVLJTD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
| 4932-15-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655968.png)




![3-[[2-(2-Chlorophenyl)quinazolin-3-ium-4-yl]amino]phenol;chloride](/img/structure/B1655978.png)

![3-[(2,6-Dichlorobenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B1655980.png)
![Ethyl 5-ethyl-2-[(2-phenoxypyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B1655981.png)
![2-(4-Nitrophenyl)-4-(1,3,3-trimethyl-6-azoniabicyclo[3.2.1]octan-6-yl)quinazoline;chloride](/img/structure/B1655983.png)
